Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate

Description

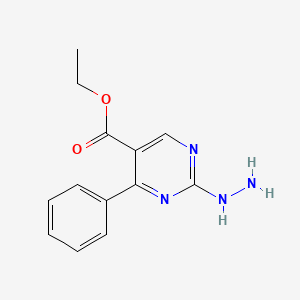

Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate (CAS: 188936-37-0) is a pyrimidine derivative with the molecular formula C₁₃H₁₄N₄O₂ and a molecular weight of 258.28 g/mol . Structurally, it features:

- A hydrazinyl group (-NH-NH₂) at position 2.

- A phenyl substituent at position 3.

- An ethyl ester at position 4.

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing hydrazone derivatives via condensation with aldehydes or ketones . Its applications span drug discovery, agrochemicals, and coordination chemistry due to its reactive hydrazine moiety.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-19-12(18)10-8-15-13(17-14)16-11(10)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNXBFISKSIQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-amino-6-(ethoxycarbonylmethyl)-2-phenylpyrimidine-5-carboxylate with hydrazines . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate has shown promise in anticancer research. Studies indicate that derivatives of this compound can inhibit tumor growth in various cancer models. For example, it has been evaluated for its effects on cell lines associated with breast and lung cancers, demonstrating significant cytotoxicity at micromolar concentrations .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that certain derivatives exhibit potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression. The study reported a significant reduction in cell viability at concentrations as low as 10 μM, underscoring its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited an MIC of 0.5 μg/mL, suggesting its effectiveness against resistant bacterial strains. This finding positions it as a potential lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or the hydrazinyl group can significantly impact its pharmacological properties. Research has shown that specific substitutions can enhance both anticancer and antimicrobial activities, leading to more potent derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound has been shown to interact with proteins involved in the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway.

Pathways Involved: It inhibits ER stress and apoptosis, and reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α).

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities:

Pharmacokinetic and Physicochemical Properties

- Solubility : The hydroxy-substituted derivative (CAS: 55613-22-4) has higher water solubility due to hydrogen bonding .

- Lipophilicity : The trifluoromethyl group in Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate increases logP, favoring blood-brain barrier penetration .

Critical Analysis of Structural Impact on Function

- Position 2 : Hydrazinyl (-NH-NH₂) vs. phenyl (-Ph) or trifluoromethyl (-CF₃) groups dictate reactivity. Hydrazinyl derivatives are more reactive but less stable than aryl-substituted analogs.

- Position 4 : Phenyl groups enhance aromatic stacking interactions in drug-receptor binding, while methyl or hydroxy groups modulate steric effects and solubility .

- Position 5 : The ethyl ester (-COOEt) is a common feature, facilitating hydrolysis to carboxylic acids for further functionalization .

Biological Activity

Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16N4O2

- Molecular Weight : Approximately 258.28 g/mol

- Functional Groups : The compound features a hydrazinyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine hydrate with appropriate pyrimidine derivatives. Various synthetic methods have been documented, focusing on optimizing yield and selectivity. For example, the reaction of hydrazine hydrate in ethanol leads to the formation of the desired compound with specific spectral characteristics confirming its structure (NMR, IR) .

Anticancer Activity

This compound has shown promising results in targeting tumor growth pathways:

- Mechanism of Action : Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in cancer pathways, suggesting a potential role in inhibiting tumor proliferation .

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 .

| Cell Line | IC50 (µM) | Comparison to 5-FU (IC50 µM) |

|---|---|---|

| MCF-7 | 8.00 | 17.02 |

| MDA-MB-231 | 6.50 | 11.73 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Activity Spectrum : this compound has been evaluated against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria .

- SAR Insights : Modifications to the hydrazinyl group have been explored to enhance antimicrobial efficacy, indicating that structural variations can significantly influence biological activity .

Study on Anticancer Potential

A recent study evaluated the anticancer potential of this compound derivatives against MCF-7 and MDA-MB-231 cells. The findings revealed that certain modifications enhanced cytotoxicity compared to standard treatments like 5-Fluorouracil (5-FU), indicating a favorable therapeutic index for these compounds .

Antimicrobial Evaluation

In another study focusing on antimicrobial activity, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition zone compared to control groups, underscoring its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine derivatives can react with ethyl acetoacetate analogs under acidic or basic conditions. A common approach involves refluxing precursors like phenylhydrazine and ethyl 4-chloro-5-pyrimidinecarboxylate in ethanol or methanol, followed by purification via column chromatography . Yield optimization (70–85%) requires precise stoichiometric ratios and temperature control (70–90°C). Purity (>95%) is verified using HPLC with a C18 column and UV detection at 254 nm .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies hydrazinyl protons (δ 8.2–9.1 ppm) and ester carbonyls (δ 165–170 ppm). IR confirms N–H stretches (3200–3400 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SHELXL or WinGX ) resolves bond lengths (C–N: ~1.32 Å, C=O: ~1.21 Å) and dihedral angles between phenyl and pyrimidine rings (85–95°). Data collection at 298 K with Mo/Kα radiation (λ = 0.71073 Å) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between synthetic batches?

- Methodological Answer : Discrepancies often arise from residual solvents or byproducts. Cross-validate purity using:

- Elemental Analysis : Match experimental vs. theoretical C/H/N values (e.g., C: 60.2%, H: 4.8%, N: 17.5%) .

- Mass Spectrometry : HRMS ([M+H]⁺) should align with the molecular formula (e.g., C₁₃H₁₄N₄O₂ requires m/z 282.1062) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates high thermal stability) .

Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps (highlighting nucleophilic N–H sites) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., acetylcholinesterase; binding energy ≤−8.5 kcal/mol suggests inhibitory potential) .

Q. How does substituent variation on the phenyl ring impact the compound’s bioactivity?

- Methodological Answer : Introduce electron-withdrawing (e.g., –NO₂, –CF₃) or donating (–OCH₃) groups via Suzuki coupling or nucleophilic substitution. Assess effects via:

- Enzyme Assays : IC₅₀ values against kinases or oxidases (e.g., 4-methoxyphenyl derivatives show 2-fold higher activity than unsubstituted analogs) .

- Solubility Studies : LogP measurements (e.g., –CF₃ groups increase hydrophobicity by ~0.8 units) correlate with membrane permeability .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?

- Methodological Answer : Discrepancies arise from:

- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonds) shorten experimental C–O bonds vs. gas-phase DFT calculations .

- Thermal Motion : High ADPs (atomic displacement parameters) in crystal structures indicate dynamic disorder, altering apparent bond lengths .

Experimental Design Considerations

Q. What strategies mitigate byproduct formation during hydrazine incorporation?

- Methodological Answer :

- Protecting Groups : Use Boc-protected hydrazines to prevent undesired N–H side reactions .

- Low-Temperature Addition : Add hydrazine derivatives dropwise at 0–5°C to control exothermicity .

- In Situ Monitoring : TLC (ethyl acetate/hexane, 1:1) tracks reaction progress and identifies byproducts early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.